Metabolic Formation Pathway: FBZ-NH₂ Is Not Produced by Hepatic Fractions of Any Tested Species, Unlike FBZ-SO and FBZ-SO₂
In a comparative in vitro study using hepatic fractions from nine species (cattle, sheep, goats, chickens, ducks, turkeys, rats, rabbits, catfish), fenbendazole amine (FBZ-NH₂) was not detected as a metabolic product in any species, whereas the sulfoxide (oxfendazole; FBZ-SO) was produced by all nine species and the sulfone (FBZ-SO₂) was also formed in all species, though at highly varying rates . This establishes FBZ-NH₂ as a pathway-specific metabolite whose formation is mechanistically distinct from the dominant oxidative routes.
| Evidence Dimension | In vitro metabolite formation in hepatic fractions |
|---|---|
| Target Compound Data | FBZ-NH₂: 0% (not detected) in all 9 species tested |
| Comparator Or Baseline | FBZ-SO (oxfendazole): produced by all 9 species; FBZ-SO₂ (fenbendazole sulfone): produced by all 9 species |
| Quantified Difference | FBZ-NH₂ formation: 0 species positive vs. FBZ-SO: 9/9 species positive (absolute qualitative difference) |
| Conditions | In vitro hepatic microsomal/subcellular preparations from cattle, sheep, goats, chickens, ducks, turkeys, rats, rabbits, and catfish; incubation with fenbendazole substrate |
Why This Matters
Laboratories conducting metabolic profiling or residue marker selection must use the authentic FBZ-NH₂ reference standard because its formation is pathway-specific and cannot be inferred from, or substituted by, fenbendazole or oxfendazole standards.
- [1] Short, C.R., Flory, W., Hsieh, L.C. & Barker, S.A. (1988). The oxidative metabolism of fenbendazole: a comparative study. Journal of Veterinary Pharmacology and Therapeutics, 11(1), 50–55. View Source
